![molecular formula C13H18ClNO2 B1416773 2-chloro-N-[1-(4-methoxyphenyl)-2-methylpropyl]acetamide CAS No. 941165-98-6](/img/structure/B1416773.png)
2-chloro-N-[1-(4-methoxyphenyl)-2-methylpropyl]acetamide
Vue d'ensemble
Description
“2-chloro-N-[1-(4-methoxyphenyl)-2-methylpropyl]acetamide” is a chemical compound with the CAS Number: 941165-98-6 . It has a molecular weight of 255.74 . The compound is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The methoxy group of this compound lies very close to the plane of the phenyl ring . The acetamido group is twisted out of this plane by 28.87 (5) . In the crystal, a three-dimensional structure is generated by N—H O, C—H O, and C—H Cl hydrogen bonds plus C—H (ring) interactions .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 255.74 .Applications De Recherche Scientifique
Comparative Metabolism of Chloroacetamide Herbicides
A study investigated the metabolism of chloroacetamide herbicides (including similar compounds to 2-chloro-N-[1-(4-methoxyphenyl)-2-methylpropyl]acetamide) in human and rat liver microsomes. The research highlighted the metabolic pathways leading to potentially carcinogenic products through complex activation pathways. It was found that certain cytochrome P450 isoforms are responsible for the human metabolism of these compounds, suggesting their significant role in the biotransformation of chloroacetamides (Coleman et al., 2000).
Green Synthesis of Azo Disperse Dyes Intermediates
Another study focused on the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an important intermediate for azo disperse dyes. A novel Pd/C catalyst was developed for the hydrogenation process, which is crucial for producing such intermediates efficiently and sustainably (Zhang Qun-feng, 2008).
Synthesis and Characterization of Acetamide Derivatives
Research on the synthesis and characterization of 2-hydroxy-N-methyl-N-phenyl-acetamide revealed the process involving N-methylaniline, chloracetyl chloride, and other reagents. This study contributes to the understanding of synthesizing specific acetamide derivatives, providing insights into their potential applications in various chemical industries (Zhong-cheng & Shu Wan-yin, 2002).
Antimicrobial Properties of Acetamide Derivatives
Further investigation into the synthesis of novel (2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamides demonstrated their promising antibacterial and antifungal activities. This research opens pathways for developing new antimicrobial agents, highlighting the therapeutic potential of acetamide derivatives (Debnath & Ganguly, 2015).
Environmental Impact and Biodegradation
The environmental fate and biodegradation of chloroacetamide herbicides, including alachlor, have been extensively studied. A notable study isolated a new alachlor-degrading bacterium, proposing a novel degradation pathway for alachlor, which could significantly impact environmental conservation efforts by mitigating the contamination risks posed by such herbicides (Lee & Kim, 2022).
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds have been shown to interact with various cellular targets, including enzymes and receptors, which play crucial roles in cellular processes .
Mode of Action
The compound likely interacts with its targets, leading to changes in their function. This interaction can result in the alteration of cellular processes, potentially leading to effects such as apoptosis or inhibition of cell growth .
Biochemical Pathways
Similar compounds have been found to impact various biochemical pathways, leading to downstream effects such as the induction of apoptosis and inhibition of cell growth .
Result of Action
Similar compounds have been reported to induce apoptosis and inhibit cell growth .
Analyse Biochimique
Biochemical Properties
2-chloro-N-[1-(4-methoxyphenyl)-2-methylpropyl]acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolic flux and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, leading to their inhibition or activation . This binding can result in changes in gene expression, as the compound may influence transcription factors or other regulatory proteins. The inhibition of enzymes involved in metabolic pathways can also lead to downstream effects on cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to the compound can result in sustained inhibition of metabolic enzymes and altered cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of gene expression . At higher doses, toxic or adverse effects may be observed, including cellular damage and disruption of normal metabolic processes. Threshold effects are often noted, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways . The compound’s effects on metabolic flux and metabolite levels are significant, as it can inhibit key enzymes and alter the balance of metabolites within the cell. This can lead to changes in energy production, biosynthesis, and overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biochemical effects. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects on enzymes and other biomolecules.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization allows it to interact with enzymes and other biomolecules within these compartments, leading to specific biochemical effects.
Propriétés
IUPAC Name |
2-chloro-N-[1-(4-methoxyphenyl)-2-methylpropyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2/c1-9(2)13(15-12(16)8-14)10-4-6-11(17-3)7-5-10/h4-7,9,13H,8H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNLOFGIIULWZQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)OC)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


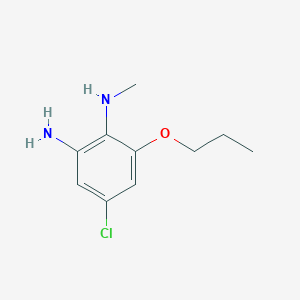
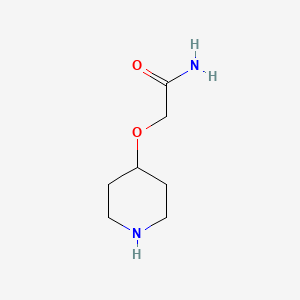
![4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1416694.png)
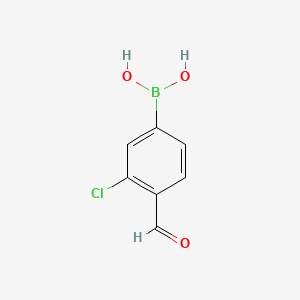
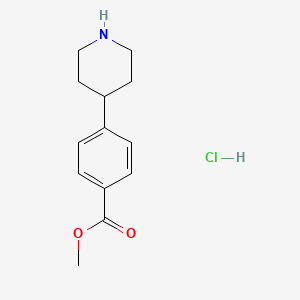
![2-(Pyridin-4-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B1416698.png)
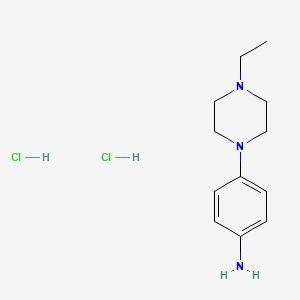
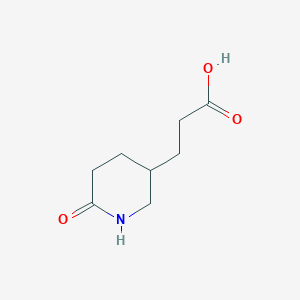
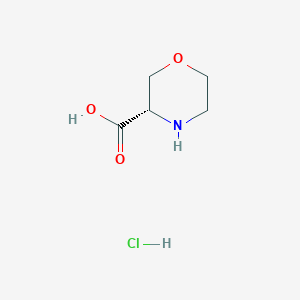
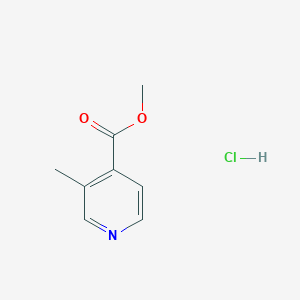

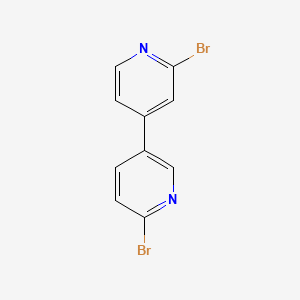

![1-[4-(Trifluoromethyl)benzoyl]piperazine hydrochloride](/img/structure/B1416712.png)
